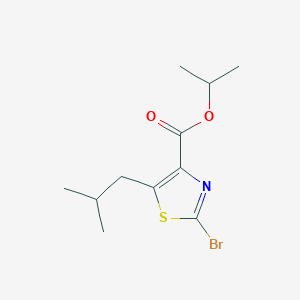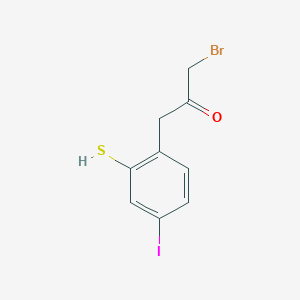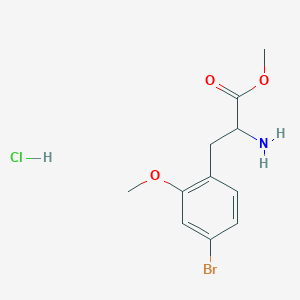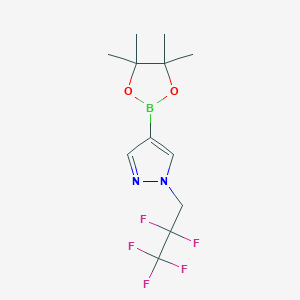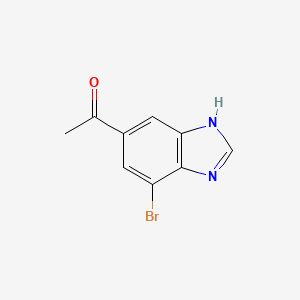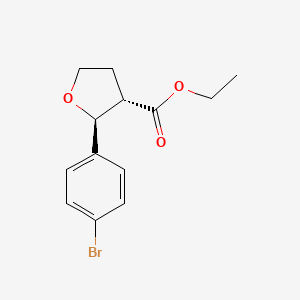
(2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate is a synthetic organic compound that belongs to the class of tetrahydrofuran derivatives. This compound is characterized by the presence of a bromophenyl group attached to a tetrahydrofuran ring, which is further esterified with an ethyl group. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of the substituents around the tetrahydrofuran ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the tetrahydrofuran ring.
Esterification: The final step involves the esterification of the tetrahydrofuran ring with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium thiolate (NaSR) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, phenyl derivatives.
Substitution: Azides, thiols.
科学研究应用
(2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the tetrahydrofuran ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins and influence biological pathways.
相似化合物的比较
Similar Compounds
(2S,3R)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate: Differing in stereochemistry, this compound may exhibit different biological activities and reactivity.
(2S,3S)-Methyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
(2S,3S)-Ethyl 2-(4-chlorophenyl)tetrahydrofuran-3-carboxylate: Substitution of the bromine atom with chlorine can alter the compound’s reactivity and interactions.
Uniqueness
(2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate is unique due to its specific stereochemistry and the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The combination of these features makes it a valuable compound for various research applications.
属性
分子式 |
C13H15BrO3 |
|---|---|
分子量 |
299.16 g/mol |
IUPAC 名称 |
ethyl (2S,3S)-2-(4-bromophenyl)oxolane-3-carboxylate |
InChI |
InChI=1S/C13H15BrO3/c1-2-16-13(15)11-7-8-17-12(11)9-3-5-10(14)6-4-9/h3-6,11-12H,2,7-8H2,1H3/t11-,12+/m0/s1 |
InChI 键 |
UPIZWDHJWOFNHA-NWDGAFQWSA-N |
手性 SMILES |
CCOC(=O)[C@H]1CCO[C@@H]1C2=CC=C(C=C2)Br |
规范 SMILES |
CCOC(=O)C1CCOC1C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


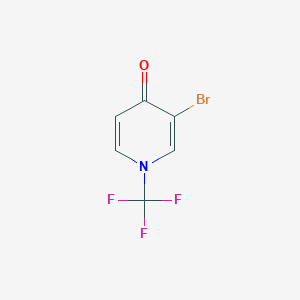
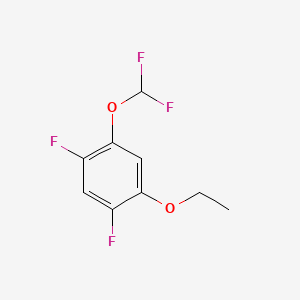
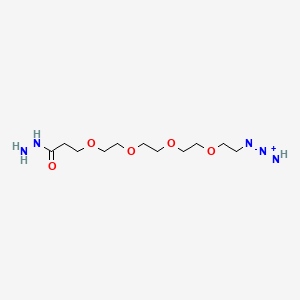
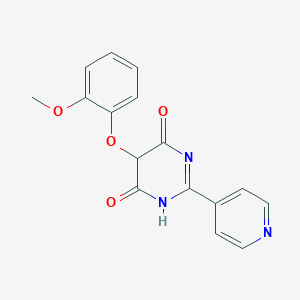

![(3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B14042964.png)
![(3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one](/img/structure/B14042971.png)
